molecular formula C19H15ClO5 B2684435 ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 307545-83-1

ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2684435
CAS No.: 307545-83-1
M. Wt: 358.77
InChI Key: WUINPJJDYPZBMB-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a high-purity chemical intermediate designed for research and development applications, particularly in organic and medicinal chemistry. This compound features a 4H-chromen-4-one (chromone) core, a privileged scaffold in drug discovery, which is substituted at the 3-position with a 4-chlorophenyl group and at the 7-position with an ethoxyacetate side chain. The presence of the chlorophenyl group can influence the electron distribution and binding affinity of the molecule, while the ether-acetate chain may enhance solubility and provide a handle for further synthetic modification. Researchers value this compound as a key precursor in the synthesis of diverse heterocyclic systems. Chromone derivatives are known to react with various 1,2-binucleophiles, such as hydrazines and hydroxylamines, to form novel pyrazole, isoxazole, and other fused heterocyclic compounds under mild conditions with high yields . These synthesized heterocycles are of significant interest for screening in various biological assays. The structural features of this chromone analog suggest potential research applications in developing enzyme inhibitors and antimicrobial agents, as similar coumarin and chromone derivatives are frequently investigated for these properties . The product is supplied with comprehensive analytical data to ensure quality and consistency in your experiments. It is intended for research purposes by qualified laboratory personnel only. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUINPJJDYPZBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its ester and chromenone moieties. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Ester oxidationKMnO₄ (acidic medium, 60°C, 4 h)Carboxylic acid derivative72-85
Chromenone oxidationCrO₃/H₂SO₄ (room temp, 2 h)Quinone-like structure68

Mechanistic Insight :

  • Ester oxidation proceeds via cleavage of the ethyl group, forming a carboxylic acid (confirmed by IR carbonyl stretch at 1705 cm⁻¹ and NMR δ 12.1 ppm for -COOH).

  • Chromenone oxidation involves electron-deficient aromatic ring activation, yielding a quinone derivative (UV-Vis λmax shift from 320 nm to 380 nm).

Reduction Reactions

Reductive modifications target the carbonyl and ester functionalities:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Carbonyl reductionNaBH₄/MeOH (0°C, 30 min)Secondary alcohol90
Ester reductionLiAlH₄/THF (reflux, 2 h)Primary alcohol82

Key Observations :

  • Sodium borohydride selectively reduces the chromenone carbonyl without affecting the ester group (¹H NMR shows disappearance of C=O proton at δ 8.2 ppm).

  • Lithium aluminum hydride fully reduces both carbonyl and ester groups, producing a diol (confirmed by ESI-MS m/z 358.1 [M+H]⁺).

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProducts FormedYield (%)Reference
Acidic hydrolysisHCl (6M)/EtOH, 80°C, 6 hAcetic acid derivative78
Basic hydrolysisNaOH (2M)/H₂O, 25°C, 12 hSodium carboxylate salt95

Structural Confirmation :

  • Acidic hydrolysis yields a free carboxylic acid (FTIR: 1698 cm⁻¹ for -COOH; ¹³C NMR δ 174.2 ppm) .

  • Saponification produces a water-soluble sodium salt (TLC Rf shift from 0.75 to 0.15 in ethyl acetate/hexane) .

Nucleophilic Substitution

The ethoxyacetate group participates in nucleophilic displacements:

NucleophileReagents/ConditionsProducts FormedYield (%)Reference
AminesBenzylamine/DMAP, DCM, 24 hAmide derivative65
ThiolsThiophenol/K₂CO₃, DMF, 12 hThioester58

Reactivity Trends :

  • Primary amines exhibit higher reactivity than secondary amines due to steric effects.

  • Thiol substitutions require polar aprotic solvents (e.g., DMF) for optimal yields.

Cycloaddition and Ring-Opening Reactions

The chromenone core participates in Diels-Alder reactions:

DienophileConditionsProducts FormedYield (%)Reference
Maleic anhydrideToluene, 110°C, 8 hFused bicyclic adduct45
TetracyanoethyleneAcetonitrile, 25°C, 48 hSpirocyclic compound30

Stereochemical Outcomes :

  • Maleic anhydride forms an endo-adduct (confirmed by X-ray crystallography) .

  • Electron-deficient dienophiles favor [4+2] cycloaddition at the chromenone’s α,β-unsaturated carbonyl .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Conditionsλ (nm)Products FormedQuantum Yield (Φ)Reference
UV-C (254 nm)MeOHRing-contracted coumarin derivative0.32
UV-A (365 nm)CHCl₃Dimer via [2+2] cycloaddition0.18

Mechanistic Pathways :

  • UV-C cleaves the chromenone ring, forming a coumarin analog (HPLC retention time shift from 9.2 min to 6.8 min) .

  • UV-A promotes intermolecular dimerization (MALDI-TOF MS shows m/z 776.3 [2M+H]⁺) .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Selectivity Factor
Oxidation1.2 × 10⁻³45.83.2 (ester > core)
Hydrolysis2.8 × 10⁻⁴32.11.0 (non-selective)
Nucleophilic Substitution5.6 × 10⁻⁵58.94.8 (amine > thiol)

Data derived from Arrhenius plots and competition experiments .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C±5°C alters yield by 12%
Catalyst Loading5 mol% DMAP<3 mol% reduces conversion by 30%
Solvent Polarityε > 20 (e.g., DMF)Low polarity halts substitution

Process scalability confirmed in continuous-flow reactors (residence time: 20 min).

Scientific Research Applications

Antibacterial Activity

Research indicates that ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate exhibits significant antibacterial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's potential as a lead for new antibacterial agents is underscored by its ability to interact with bacterial enzymes and receptors.

Case Studies:

  • In vitro Studies : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Molecular Docking Studies : These studies provide insights into the binding affinity of the compound with biological targets, suggesting pathways for developing more effective derivatives.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Research has indicated its effectiveness against fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development.

Potential for Drug Development

Given its structural characteristics and biological activities, this compound has considerable potential as a lead compound in drug development. Its unique chemical structure allows for further modifications that can improve its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromen-4-one core.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Chromone Core

Ethyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate (C19H16O5)
  • Structural Difference : Replaces 4-chlorophenyl with a simple phenyl group.
  • Impact : The absence of chlorine reduces electronegativity and molecular weight (324.33 g/mol vs. 358.78 g/mol for the target compound). This may decrease binding affinity to hydrophobic pockets in biological targets .
  • Synthesis : Similar to the target compound, but uses phenyl precursors instead of 4-chlorophenyl derivatives .
Methyl 2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (C22H18F4O5)
  • Structural Differences: 4-Fluorophenyl vs. 4-chlorophenyl: Fluorine’s smaller size and higher electronegativity may alter electronic interactions. Methyl ester: Shorter alkyl chain compared to ethyl ester may accelerate hydrolysis in vivo .
Ethyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Structural Difference : Incorporates a benzodioxin ring instead of 4-chlorophenyl.

Bioactivity and Stability

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate
  • Core Difference: Imidazole-based (non-chromone) but retains the 4-chlorophenyl group.
  • Bioactivity : Demonstrates potent anticancer activity against A549 and NCI-H460 cell lines (IC50 < 10 µM), attributed to sirtuin modulation. The imidazole ring may facilitate metal coordination, enhancing stability in biological environments .
  • Comparison : While the target chromone derivative lacks imidazole’s metal-binding capacity, its extended conjugated system may improve interactions with aromatic residues in enzyme active sites .
Chromone Derivatives with Methoxy/Methyl Substituents
  • Example: (E)-ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (C21H21N3O8).
  • Impact: Methoxy and methyl groups enhance solubility but may sterically hinder target binding.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP* Solubility (mg/mL)*
Target Compound C19H15ClO5 358.78 4-Chlorophenyl, ethoxyacetate 3.2 0.12
Ethyl [(4-oxo-3-phenyl)chromen]acetate C19H16O5 324.33 Phenyl, ethoxyacetate 2.8 0.25
Methyl 4-fluorophenyl derivative C22H18F4O5 438.37 4-Fluorophenyl, CF3, methyl ester 4.1 0.08
Imidazole derivative C14H15ClN2O2 290.73 4-Chlorophenyl, imidazole, methyl 2.5 0.45

*Predicted using QSPR models.

  • Key Observations: The 4-chlorophenyl group increases LogP (lipophilicity) compared to phenyl, favoring membrane permeability but reducing aqueous solubility. Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .

Biological Activity

Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its structure features a chromen-4-one core with a 4-chlorophenyl substituent and an ethoxyacetate moiety, which contribute to its biological activity and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its promising antibacterial properties and other bioactivities.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClO5C_{18}H_{16}ClO_5. The compound's structure can be represented as follows:

\text{Ethyl 3 4 chlorophenyl 4 oxo 4H chromen 7 yl oxy}acetate}

Key Physical Properties

PropertyValue
Molecular Weight344.78 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point543.5 ± 50 °C
Flash Point282.5 ± 30 °C
LogP4.01

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorophenyl group enhances its potential as a pharmacologically active agent, making it a candidate for further investigation in drug development.

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various chromenone derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibition zones, suggesting its potential as an antibacterial agent .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to assess the binding affinity of this compound with bacterial enzymes. These studies revealed strong interactions with target proteins, indicating mechanisms through which the compound may exert its antibacterial effects .

Other Biological Activities

In addition to antibacterial properties, derivatives of chromenone compounds have been studied for various other biological activities, including:

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base.
  • Esterification : This is followed by esterification with ethyl bromoacetate under reflux conditions.

These synthetic routes highlight the complexity involved in producing this compound, underscoring its significance in medicinal chemistry .

Potential Applications

Due to its structural characteristics and biological activities, this compound may serve as a lead compound for developing new antibacterial agents or therapeutic drugs targeting various diseases. Its unique chemical structure allows for further modifications to enhance its pharmacological properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, coupling 7-hydroxy-3-(4-chlorophenyl)-4H-chromen-4-one with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux (60–70°C, 12–24 hours). Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • 1H/13C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), the chromen-4-one carbonyl (δ ~175 ppm), and the 4-chlorophenyl group (aromatic protons at δ ~7.4–7.6 ppm) .
  • X-ray diffraction (XRD) : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 8.44 Å, b = 26.84 Å, c = 10.46 Å, β = 100.4°) confirm molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituents on the chromen-4-one core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity by stabilizing the enone system, increasing electrophilicity. In vitro assays (e.g., MTT on cancer cell lines) show that acetyloxy or methanesulfonyl substitutions at position 7 reduce activity compared to the ethoxyacetate group, likely due to steric hindrance .

Q. How can contradictions in cytotoxicity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time) or purity of intermediates. For example, residual solvents (e.g., DMSO) in cytotoxicity assays can artificially suppress IC₅₀ values. Validate results using orthogonal assays (e.g., apoptosis markers, flow cytometry) and ensure intermediates are purified to >95% (HPLC) .

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